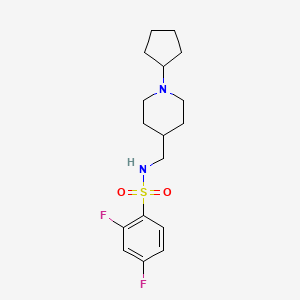

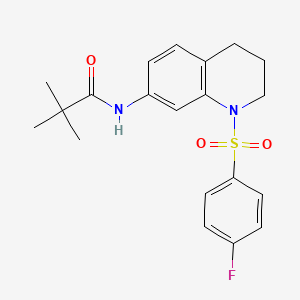

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including some antibiotics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a cyclopentyl group and a sulfonamide group attached to a difluorobenzene ring.Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in the molecule. Piperidines are known to undergo reactions such as N-alkylation, N-acylation, and quaternization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Anticancer Agents

- Studies have focused on the structure-activity relationships of arylsulfonamide analogs to optimize their function as anticancer agents. One such compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has shown potential in antagonizing tumor growth in animal models of cancer through inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway (J. Mun et al., 2012).

Antibacterial and Antifungal Activities

- New sulfonamides bearing 1,4-benzodioxin ring were synthesized, showing significant antibacterial potential and serving as therapeutic agents for inflammatory ailments. The antibacterial and lipoxygenase inhibition studies on these sulfonamides provided insights into their therapeutic potential (M. Abbasi et al., 2017).

Synthesis and Characterization

- The synthesis and characterization of various sulfonamide derivatives, including their structure elucidation through spectroscopic methods and their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, have been explored. This research expands the utility of sulfonamide compounds in therapeutic applications (Ş. Küçükgüzel et al., 2013).

Molecular Structure and Dynamics

- Detailed structural analysis, including X-ray crystallography and solid-state NMR, has been conducted on specific sulfonamide compounds to understand their molecular geometry, dynamics, and potential pharmaceutical applications. These studies provide a foundation for the development of new drugs targeting conditions such as dementia (Tomasz Pawlak et al., 2021).

Mechanism of Action

Target of Action

The primary targets of the compound “N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide” are currently unknown . This compound is used in scientific research and has diverse applications, ranging from medicinal chemistry to drug discovery.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level that can affect the function of the target .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which is a key factor in its efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2S/c18-14-5-6-17(16(19)11-14)24(22,23)20-12-13-7-9-21(10-8-13)15-3-1-2-4-15/h5-6,11,13,15,20H,1-4,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPBZCAUMQSNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)

![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)

![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)